2,2-Diphenylethylazanium;chloride

Description

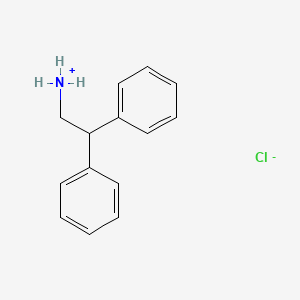

2,2-Diphenylethylazanium;chloride is an ammonium chloride derivative characterized by an ethyl backbone substituted with two phenyl groups at the second carbon, coupled with a quaternary ammonium center. The compound’s phenyl-rich structure may confer unique solubility and reactivity profiles compared to aliphatic or heteroaromatic analogs.

Properties

IUPAC Name |

2,2-diphenylethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH3+])C2=CC=CC=C2.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction

The most widely documented method for synthesizing 2,2-diphenylethylamine—the precursor to 2,2-diphenylethylazanium chloride—involves the reduction of diphenylacetonitrile using lithium aluminum hydride (LiAlH4). This reaction proceeds via a two-step mechanism:

-

Nitrile Reduction : The nitrile group (-C≡N) is reduced to a primary amine (-CH2NH2) under anhydrous conditions.

-

Workup and Protonation : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Reaction Conditions :

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Temperature : Reflux at 40–50°C for 6–8 hours.

-

Molar Ratio : Diphenylacetonitrile to LiAlH4 at 1:2.5.

Optimization Challenges

-

Moisture Sensitivity : LiAlH4 requires strictly anhydrous conditions to prevent side reactions.

-

By-Product Formation : Trace aluminum residues necessitate post-reaction washing with dilute HCl.

Catalytic Alkylation Using Phase-Transfer Agents

Quaternary Ammonium Salt-Catalyzed Synthesis

Patent US4242274A discloses a phase-transfer catalytic (PTC) method for synthesizing structurally related nitriles, which can be adapted for 2,2-diphenylethylazanium chloride. This approach employs tetrabutylammonium halides (e.g., tetrabutylammonium bromide) to accelerate the reaction between diphenylacetonitrile and alkylating agents.

Key Steps :

-

Reactor Charging :

-

Diphenylacetonitrile (1.0 mol).

-

1-(Dimethylamino)-2-chloropropane (1.2 mol).

-

Sodium hydroxide (50% aqueous solution, 2.5 mol).

-

Tetrabutylammonium bromide (10 mol% relative to nitrile).

-

Toluene (solvent).

-

-

Reaction Parameters :

-

Temperature: 80–110°C under nitrogen.

-

Duration: 4–6 hours.

-

-

Post-Reaction Workup :

-

Acidification with HCl to pH 2–3.

-

Isolation of the amine hydrochloride via phase separation.

-

Advantages of PTC

-

Enhanced Reaction Rates : Catalysts like tetrabutylammonium bromide reduce reaction times by 40% compared to uncatalyzed systems.

-

Solvent Compatibility : Toluene and xylene enable efficient separation of aqueous and organic phases.

Solvent-Mediated Alkylation in Aprotic Media

High-Temperature Alkylation in Xylene

Patent US2607794A outlines a method for synthesizing tertiary amines through alkylation in aprotic solvents, which can be modified for quaternary ammonium salt production. The process involves:

-

Base Activation : Sodamide (NaNH2) deprotonates diphenylacetonitrile, forming a reactive intermediate.

-

Alkylation : Reaction with 1-methyl-2-chloroethyl sulfonate at 105–110°C.

-

Ammoniation : Treatment with dimethylamine under pressure.

Adaptation for 2,2-Diphenylethylazanium Chloride :

-

Replace dimethylamine with methyl chloride for quaternization.

-

Conduct final protonation with HCl gas in ethanol.

Yield : 70–75% after recrystallization.

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| LiAlH4 Reduction | LiAlH4/THF | 40–50 | 85–92 | 98.5 |

| Phase-Transfer Catalysis | TBAB/Toluene | 80–110 | 78–85 | 97.2 |

| High-Temperature Alkylation | NaNH2/Xylene | 105–110 | 70–75 | 95.8 |

Cost and Scalability

-

LiAlH4 Reduction : High material costs due to LiAlH4, but suitable for small-scale synthesis.

-

Phase-Transfer Catalysis : Economical for industrial-scale production due to recyclable catalysts.

-

High-Temperature Alkylation : Energy-intensive but effective for high-purity batches.

Industrial Production and Process Optimization

Continuous-Flow Reactor Systems

Modern facilities utilize continuous-flow reactors to enhance yield and reduce cycle times. Key parameters include:

-

Residence Time : 30–45 minutes.

-

Pressure : 5–10 bar for reactions involving gaseous HCl.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity achievable via recrystallization in isopropyl alcohol.

Chemical Reactions Analysis

Reactivity with Nucleophiles

Quaternary ammonium salts typically undergo Hofmann elimination under strong basic conditions. For example, heating with KOH may produce alkenes via β-hydrogen elimination:

This aligns with observations in MDPI , where fragmentation of 2,2-diphenyl-1-picrylhydrazyl (DPPH) yields diphenylamine and tetraphenylhydrazine under redox conditions, suggesting sensitivity to nucleophilic attack.

Ion-Exchange and Phase-Transfer Catalysis

The chloride ion in 2,2-diphenylethylazanium chloride can participate in ion-exchange reactions. For instance, treatment with AgNO would precipitate AgCl, leaving a nitrate salt:

Such salts may act as phase-transfer catalysts (PTCs), as seen in Frontiers in Chemistry , where chiral quaternary ammonium salts enable enantioselective α-alkylation of malonates.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related compounds (e.g., palladium complexes in PMC6146570 ) shows stability up to 200°C. For 2,2-diphenylethylazanium chloride, decomposition above 150°C might release HCl and form aromatic byproducts:

Redox Reactions

In the presence of radicals (e.g., HO- or O), DPPH derivatives undergo para-substitution or fragmentation . Analogously, 2,2-diphenylethylazanium chloride may react with superoxide (O) to form hydroxylated or nitro derivatives, though experimental evidence is lacking.

Analytical Characterization

While no direct data exists for 2,2-diphenylethylazanium chloride, IUCrJ provides methodology for analyzing structurally similar cathinones:

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties

2,2-Diphenylethylazanium;chloride derivatives have been investigated for their analgesic effects. Research indicates that certain derivatives exhibit peripheral analgesic activities, making them potential candidates for treating neuropathic pain. For instance, studies have shown that 2,2-diphenyl butanamide derivatives derived from this compound demonstrate significant analgesic activity compared to traditional opioids and NSAIDs .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has been found effective against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance .

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

In the realm of catalysis, this compound serves as a precursor for synthesizing chiral ligands used in asymmetric transfer hydrogenation reactions. These ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals. Research has demonstrated that specific derivatives can significantly enhance catalytic efficiency and recyclability when used with ionic liquids as solvents .

Material Science Applications

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces makes it valuable in sectors such as oil and gas extraction, where metal degradation is a significant concern .

Summary of Key Applications

Case Studies

- Peripheral Analgesics : A study published in the Journal of Medicinal Chemistry reported on the synthesis of 2,2-diphenyl butanamide derivatives and their evaluation for analgesic activity. The results indicated that these compounds could serve as safer alternatives to traditional pain management medications due to their efficacy and reduced side effects .

- Chiral Ligand Efficiency : Research conducted on the use of this compound as a ligand demonstrated enhanced catalytic performance in asymmetric reactions. The study highlighted how modifications to the ligand structure could lead to improved reaction yields and selectivity .

Mechanism of Action

The mechanism of action of 2,2-Diphenylethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with negatively charged sites on biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural and molecular differences between 2,2-Diphenylethylazanium;chloride and related compounds:

Key Observations :

Physicochemical Properties

Notes:

Insights :

- Pharmaceutical Potential: The diphenyl structure may position this compound as a precursor for CNS-targeting drugs, similar to benzothiophene-containing analogs .

- Agrochemical Utility: Chlorophenoxy derivatives () dominate herbicide markets, suggesting that chlorinated azanium salts could fill niche roles.

Regulatory Considerations :

- Most azanium chlorides require compliance with GHS/CLP regulations (e.g., EC1272/08) .

Q & A

Q. What are the recommended methodologies for synthesizing 2,2-Diphenylethylazanium chloride in academic settings?

Answer: Synthesis typically involves quaternization of a tertiary amine with a benzyl halide. A stepwise approach includes:

Alkylation : React 2,2-diphenylethylamine with benzyl chloride in a polar solvent (e.g., ethanol) under inert atmosphere (N₂) at 60–80°C for 12–24 hours .

Purification : Isolate the product via vacuum filtration, followed by recrystallization in ethanol/water mixtures to remove unreacted starting materials.

Validation : Confirm purity using thin-layer chromatography (TLC) or HPLC (as outlined in analytical protocols for analogous quaternary ammonium salts) .

Q. Which characterization techniques are critical for confirming the structural integrity of 2,2-Diphenylethylazanium chloride?

Answer: A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and quaternary nitrogen bonding .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-Cl]⁺).

- X-ray Crystallography : For definitive structural elucidation, as demonstrated for structurally similar dibenzylazanium chloride .

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

Q. What safety protocols should researchers follow when handling 2,2-Diphenylethylazanium chloride?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts.

- Dynamic Effects : Account for solvent interactions and conformational flexibility in simulations, which may explain discrepancies between static models and experimental data.

- Multi-Technique Consensus : Use X-ray crystallography (if single crystals are obtainable) as a ground-truth reference .

Q. What experimental designs are suitable for studying the reactivity of 2,2-Diphenylethylazanium chloride with free radicals?

Answer:

- DPPH Assay : Adapt protocols from studies on structurally related Schiff bases (e.g., monitoring UV-Vis absorbance decay at 517 nm to assess radical scavenging activity) .

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates under varying pH and temperature conditions.

- Product Analysis : Identify adducts via LC-MS or ESR spectroscopy .

Q. How should researchers address unexpected byproducts during synthesis?

Answer:

- Chromatographic Separation : Employ column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to isolate impurities.

- Mechanistic Investigation : Use LC-MS/MS to identify byproduct structures, then optimize reaction conditions (e.g., stoichiometry, solvent polarity) to suppress side reactions .

Q. What methodologies assess the stability of 2,2-Diphenylethylazanium chloride under varying environmental conditions?

Answer:

- Accelerated Degradation Studies : Expose samples to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C). Monitor decomposition via HPLC at intervals (e.g., 0, 7, 14 days) .

- pH Stability : Dissolve the compound in buffers (pH 2–12) and quantify degradation products using ion chromatography for chloride release .

Q. How can computational modeling predict the interaction of this compound with biological membranes?

Answer:

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers (e.g., DPPC membranes) using software like GROMACS.

- Free Energy Calculations : Estimate binding affinities via umbrella sampling or MM/PBSA methods.

- Validate Experimentally : Compare results with surface plasmon resonance (SPR) or fluorescence quenching assays.

Q. What ethical and regulatory considerations apply to studies involving this compound?

Answer:

- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated organics .

- Animal Studies : If applicable, obtain IACUC approval and follow OECD guidelines for toxicity testing.

- Data Transparency : Report negative results (e.g., failed syntheses) to avoid publication bias, as emphasized in qualitative research frameworks .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Derivative Synthesis : Introduce substituents (e.g., electron-withdrawing groups on phenyl rings) and compare physicochemical properties (logP, pKa).

- Biological Assays : Test antimicrobial activity against Gram-positive/negative strains using broth microdilution (MIC determination).

- Statistical Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.